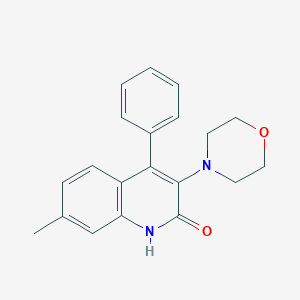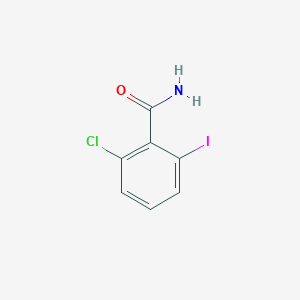
N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-4-methoxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-4-methoxybenzenesulfonamide, also known as Furasol, is a chemical compound that has gained attention due to its potential therapeutic properties. Furasol belongs to the class of sulfonamide compounds and has been studied for its ability to inhibit certain enzymes and pathways in the body. In
Applications De Recherche Scientifique
N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-4-methoxybenzenesulfonamide has been studied for its potential therapeutic properties in various fields such as cancer research, inflammation, and infectious diseases. In cancer research, this compound has been shown to inhibit the activity of the enzyme carbonic anhydrase IX, which is overexpressed in many types of cancer cells. This inhibition leads to a decrease in tumor cell growth and proliferation. In inflammation, this compound has been studied for its ability to inhibit the activity of the enzyme 5-lipoxygenase, which is involved in the production of inflammatory mediators. This inhibition leads to a decrease in inflammation and pain. In infectious diseases, this compound has been studied for its potential antibacterial and antifungal properties.
Mécanisme D'action
N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-4-methoxybenzenesulfonamide works by inhibiting the activity of certain enzymes and pathways in the body. Specifically, this compound inhibits the activity of carbonic anhydrase IX and 5-lipoxygenase. Carbonic anhydrase IX is overexpressed in many types of cancer cells and plays a role in tumor cell growth and proliferation. Inhibiting this enzyme leads to a decrease in tumor cell growth and proliferation. 5-lipoxygenase is involved in the production of inflammatory mediators. Inhibiting this enzyme leads to a decrease in inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer research, this compound has been shown to decrease the growth and proliferation of tumor cells. In inflammation, this compound has been shown to decrease the production of inflammatory mediators, leading to a decrease in inflammation and pain. In infectious diseases, this compound has been shown to have potential antibacterial and antifungal properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-4-methoxybenzenesulfonamide in lab experiments is its specificity for certain enzymes and pathways. This compound has been shown to specifically inhibit the activity of carbonic anhydrase IX and 5-lipoxygenase, making it a useful tool in studying these pathways. One limitation of using this compound in lab experiments is its potential toxicity. This compound has been shown to have cytotoxic effects on some cell lines, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-4-methoxybenzenesulfonamide. One direction is to further investigate its potential therapeutic properties in cancer research, inflammation, and infectious diseases. Another direction is to explore its potential use as a diagnostic tool for certain diseases. Additionally, further research is needed to determine the optimal dosage and administration of this compound for therapeutic use. Finally, more studies are needed to investigate the safety and toxicity of this compound in humans.
Méthodes De Synthèse
N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-4-methoxybenzenesulfonamide can be synthesized through a multistep process involving the reaction of furan-3-carboxylic acid with hydrazine hydrate to form furan-3-carbohydrazide. This intermediate is then reacted with ethyl 4-methoxybenzenesulfonate in the presence of triethylamine to yield this compound. The final product is then purified through recrystallization and characterized through various spectroscopic techniques.
Propriétés
IUPAC Name |
N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4S/c1-22-15-2-4-16(5-3-15)24(20,21)18-7-8-19-11-14(10-17-19)13-6-9-23-12-13/h2-6,9-12,18H,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUOJWWBLIDGPKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NCCN2C=C(C=N2)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(6-Chloropyridin-3-yl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B2777289.png)
![4-[2-(4-Fluorophenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]morpholine](/img/structure/B2777290.png)

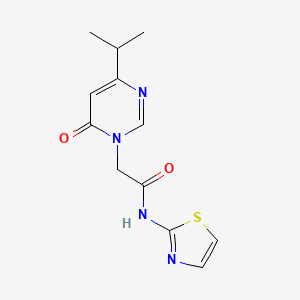
![N-(2-chloro-6-methylphenyl)-2-((6-isobutyl-2-methyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2777294.png)
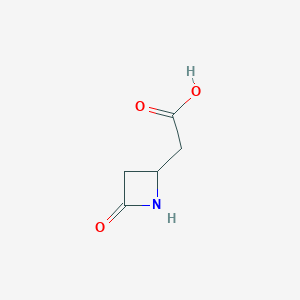
![4-[1-(2-chlorobenzyl)-2,5-dimethyl-1H-pyrrol-3-yl]-1,3-thiazol-2-amine hydrochloride](/img/structure/B2777298.png)
![(E)-N-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-2-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrol-2-yl]ethenesulfonamide](/img/structure/B2777299.png)
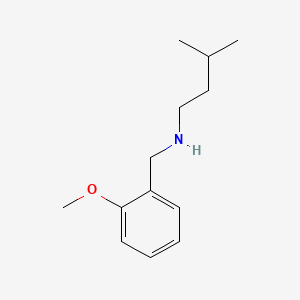
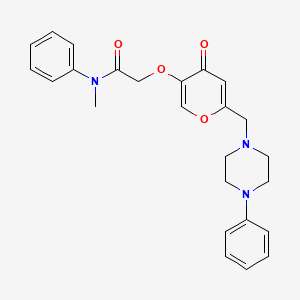
![(E)-3-(2-fluorophenyl)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)acrylonitrile](/img/structure/B2777306.png)
![2-(1,3-dioxoisoindol-2-yl)-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)acetamide](/img/structure/B2777307.png)
